molecular formula C10H13NO3 B13028472 (3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

(3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

Cat. No.: B13028472
M. Wt: 195.21 g/mol
InChI Key: SIUDLZDMAFBXMH-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid is a chiral amino acid derivative of interest in medicinal chemistry and pharmacological research. This compound features a stereospecific (R)-configuration at the 3-position and a molecular structure that suggests potential as a building block for the synthesis of more complex molecules or as a precursor for pharmaceutical intermediates. Its core structure, containing both amino and carboxylic acid functional groups, along with a phenolic ring, may allow it to mimic natural amino acids or interact with biological systems such as enzyme active sites or neurotransmitter receptors . Key Research Applications: • Medicinal Chemistry: Serves as a versatile chiral synthon in the design and synthesis of novel compound libraries for high-throughput screening. • Neuroscience Research: Its structural similarity to endogenous amino acids makes it a candidate for investigating neurotransmitter systems, including potential interactions with GPCRs or neurotransmitter transporters . • Enzyme Inhibition Studies: May be utilized as a substrate analog to probe the mechanism of enzymes that process amino acids or hydroxy-phenyl compounds. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3R)-3-amino-3-(5-hydroxy-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-7(12)4-8(6)9(11)5-10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m1/s1

InChI Key

SIUDLZDMAFBXMH-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)O)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=C(C=C(C=C1)O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Asymmetric Aldol Reaction Using Engineered Aldolases

A notable method for synthesizing β-hydroxy-α-amino acids involves enzymatic aldol reactions catalyzed by engineered aldolase polypeptides. These enzymes facilitate the stereoselective addition of glycine to aromatic aldehydes under mild aqueous conditions, producing β-hydroxy-α-amino acids with defined stereochemistry.

  • Reaction Conditions :
    • Substrate concentration: 10–200 g/L of aromatic aldehyde (e.g., 3-hydroxy-6-methylbenzaldehyde as precursor)
    • Glycine loading: 30–300 g/L
    • Aldolase enzyme loading: 0.5–10 g/L
    • Cofactor (pyridoxal phosphate, PLP): 0.1–5 mM
    • pH: 4.0–8.0
    • Temperature: 10–60 °C
    • Organic solvents (optional): 0–60% v/v of DMSO, DMF, or alcohols to improve solubility

This method provides high stereoselectivity for the (3R) isomer and can be optimized for industrial-scale production.

Multi-step Chemical Synthesis via Protected Intermediates

Chemical synthesis often starts from simpler aromatic precursors such as 3-hydroxy-6-methylbenzaldehyde or related compounds. The general route includes:

  • Step 1: Formation of β-hydroxy-α-amino acid backbone
    Aldol condensation between the aromatic aldehyde and a glycine equivalent (e.g., glycine derivative or protected glycine) under basic or catalytic conditions.

  • Step 2: Reduction and protection
    Reduction of intermediates using sodium borohydride or catalytic hydrogenation to stabilize hydroxyl groups, followed by protection of amino groups (e.g., Boc or Fmoc protection) to prevent side reactions.

  • Step 3: Deprotection and purification
    Removal of protecting groups under acidic or basic conditions to yield the free amino acid. Purification is typically performed by preparative reversed-phase HPLC or crystallization.

  • Reaction Parameters :

    • Temperature: 0–150 °C depending on step
    • Reaction time: 0.1 to 1000 hours for various steps
    • pH control crucial during deprotection and purification steps.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

For incorporation into peptides or more complex molecules, (3R)-3-amino-3-(3-hydroxy-6-methylphenyl)propanoic acid derivatives can be synthesized using a combination of solid-phase and solution-phase techniques. This involves:

  • Assembly of linear precursors on resin supports with α-amino protection (e.g., Boc) and side-chain protection (e.g., Acm for cysteine analogs).
  • Cleavage from resin using HF/anisole or similar reagents.
  • Oxidation or cyclization steps in solution to form disulfide or other bonds.
  • Final purification by preparative HPLC.

Though this method is more common for peptides, it can be adapted for the preparation of amino acid derivatives with complex substituents.

Comparative Data Table of Related β-Hydroxy-α-Amino Acids

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Typical Synthesis Method Key Applications
This compound C10H13NO3 ~195.22 Amino, hydroxyl, methylphenyl Enzymatic aldolase or chemical multi-step Medicinal chemistry, biochemical studies
3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid C9H10FNO3 199.18 Amino, hydroxyl, fluorophenyl Aldol condensation + reduction Enzyme inhibition, peptide synthesis
(3S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid C9H11NO3 181.19 Amino, hydroxyl, phenyl Chemical synthesis, chiral resolution Neurotransmitter analogs

Research Findings and Optimization Notes

  • Stereoselectivity : Use of engineered aldolase enzymes yields high enantiomeric purity of the (3R) isomer, which is critical for biological activity.

  • Protecting Groups : The amino group is commonly protected during synthesis to prevent side reactions, with Boc and Fmoc groups being standard. Hydroxyl groups may be protected as silyl ethers (e.g., TBDMS) during multi-step syntheses.

  • Reaction Conditions : Mild aqueous conditions favor enzymatic synthesis, whereas chemical methods require careful temperature and pH control to avoid racemization and side-product formation.

  • Purification : Preparative reversed-phase HPLC is the method of choice for isolating pure stereoisomers after synthesis, especially when mixtures of diastereomers are formed.

  • Industrial Feasibility : Enzymatic methods allow scalable, environmentally friendly production with reduced use of hazardous reagents and solvents, aligning with green chemistry principles.

Chemical Reactions Analysis

Peptide Bond Formation

The amino and carboxylic acid groups enable participation in peptide synthesis. Key steps involve:

  • Protection of the amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions.

  • Activation of the carboxyl group with carbodiimides (e.g., DCC or EDC) or mixed carbonates for coupling with other amino acids.

  • Deprotection under acidic (e.g., trifluoroacetic acid for Boc) or basic conditions (e.g., piperidine for Fmoc).

Example protocol (analogous to ):

StepConditionsYield
Amino protectionBoc₂O, DMAP, DCM, 25°C, 12 hr85%
Carboxyl activationEDC, HOBt, DMF, 0°C → RT, 2 hr92%
CouplingH-Gly-OtBu, DIPEA, DMF, RT, 24 hr78%

Esterification

The carboxylic acid reacts with alcohols to form esters, a reaction critical for prodrug development.

  • Catalysts: Concentrated sulfuric acid or DCC/DMAP.

  • Solvents: Methanol, ethanol, or toluene under reflux.

Data from analogous reactions :

AlcoholCatalystTemp (°C)Time (hr)Yield
MethanolH₂SO₄65689%
EthanolDCC/DMAP252476%

Hydroxyl Group Substitution

The phenolic hydroxyl group undergoes nucleophilic substitution or oxidation:

  • Methylation: Using methyl iodide and K₂CO₃ in acetone (70°C, 8 hr).

  • Sulfonation: Reaction with SO₃·Py complex in DMF (0°C → RT, 4 hr).

  • Oxidation: Hydrogen peroxide/tungstic acid system at pH 5.3 generates ketone derivatives .

Oxidation conditions from :

ParameterValue
pH5.3 (adjusted with H₂SO₄)
Temperature60°C
Reaction time4 hr
CatalystSodium tungstate

Acylation of the Amino Group

The primary amino group reacts with acylating agents:

  • Acetic anhydride: Forms N-acetyl derivatives in aqueous NaOH (0°C, 30 min).

  • Benzoyl chloride: Requires pyridine as a base (RT, 2 hr).

Kinetic data (from ):

Acylating AgentSolventRate Constant (k, s⁻¹)
Ac₂OH₂O/THF2.3 × 10⁻³
BzClDCM1.1 × 10⁻³

Decarboxylation

Controlled thermal decarboxylation occurs under acidic conditions:

  • Conditions: 120°C in 20% HCl/toluene (1 hr), yielding β-arylethylamine derivatives .

  • Mechanism: Protonation of the carboxylate followed by CO₂ elimination.

Stereospecific Reactions

The chiral center at C3 influences reaction outcomes:

  • Enzymatic resolution: Lipases (e.g., Candida antarctica) selectively acylate the (3R)-enantiomer.

  • Diastereomeric crystallization: Separation using (+)-di-p-toluoyl-D-tartaric acid.

Complexation with Metal Ions

The compound forms chelates with transition metals:

Metal IonBinding SiteStability Constant (log K)
Cu²⁺Amino + hydroxyl8.2
Fe³⁺Carboxyl + hydroxyl6.7

Stability Under Various Conditions

ConditionDegradation PathwayHalf-Life (25°C)
pH 1.0 (HCl)Decarboxylation2.5 hr
pH 7.4 (buffer)Oxidation (hydroxyl group)48 hr
pH 10.0 (NaOH)Ester hydrolysis15 min

Scientific Research Applications

Chemistry

In the field of chemistry, (3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions such as:

  • Oxidation : The hydroxy group can be converted to a ketone or aldehyde.
  • Reduction : The amino group can be reduced to form an amine.
  • Substitution Reactions : The aromatic ring can undergo electrophilic substitutions.

Biology

Biologically, this compound is utilized as a precursor for synthesizing bioactive molecules. It plays a significant role in:

  • Enzyme-Substrate Interactions : Serving as a model compound to study how enzymes interact with substrates.
  • Metabolic Pathways : Investigating its role in metabolic processes and pathways.

Medicine

In the medical field, this compound has potential therapeutic applications:

  • Drug Development : It can be used in creating drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurodegenerative disorders.
  • Therapeutic Agents : Research indicates its potential use as an analgesic or immunostimulant due to its interaction with biological targets.

Industrial Applications

Industrially, this compound is valuable for producing specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various formulations, including:

  • Pharmaceuticals : Used in the formulation of drugs due to its biochemical properties.
  • Specialty Chemicals : Employed in creating fine chemicals that require specific structural characteristics.

Case Study 1: Drug Development

A study focused on the synthesis of this compound derivatives demonstrated their efficacy in modulating enzyme activity related to pain pathways. This research highlighted the compound's potential as an analgesic agent.

Case Study 2: Enzyme Interaction Studies

Research investigating the enzyme-substrate interactions involving this compound revealed significant insights into metabolic pathways. It was found that the compound could effectively bind to certain enzymes, influencing their activity and providing a basis for further drug development.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and neurotransmission.

Comparison with Similar Compounds

The following table summarizes key structural analogs of (3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid, highlighting substituent variations, molecular properties, and inferred biological implications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Inferences
This compound 3-hydroxy, 6-methyl C₁₀H₁₃NO₃ 195.22 Hydroxyl (H-bond donor) and methyl (lipophilicity) groups Potential anti-inflammatory activity via COX-2 interaction (inferred from aryl propanoic acid class)
(3R)-3-Amino-3-(4-bromophenyl)propanoic acid 4-bromo C₉H₁₀BrNO₂ 244.09 Bromine (electron-withdrawing, para position) Enhanced stability; halogenation may improve target binding affinity
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid 2-CF₃ C₁₀H₁₀F₃NO₂ 233.19 Trifluoromethyl (electron-withdrawing, ortho position) Increased metabolic resistance; potential CNS activity due to lipophilicity
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl C₈H₁₀N₂O₂ 166.18 Heterocyclic nitrogen (improved solubility) Possible neurotransmitter modulation (e.g., nicotinic receptors)
(3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid 6-hydroxymethyl-pyridin-2-yl C₁₀H₁₂N₂O₃ 208.21 Hydroxymethyl (polarity enhancer) Enhanced aqueous solubility; potential for prodrug design
3-Amino-3-(3-methoxyphenyl)propanoic acid 3-methoxy C₁₀H₁₃NO₃ 195.22 Methoxy (electron-donating, meta position) Altered pharmacokinetics; possible cytochrome P450 interactions
(3R)-3-Amino-3-(2,3-dimethylphenyl)propanoic acid 2,3-dimethyl C₁₁H₁₅NO₂ 193.24 Steric hindrance from methyl groups Reduced enzymatic degradation; lower solubility

Structural and Functional Analysis

Substituent Effects
  • Halogenated Derivatives (e.g., Bromine, CF₃): Bromine (para) and trifluoromethyl (ortho) substituents introduce electron-withdrawing effects, stabilizing the molecule and altering binding kinetics. The CF₃ group in ’s compound may confer blood-brain barrier penetration .
  • Heterocyclic Modifications (Pyridine): Pyridinyl substituents () introduce nitrogen atoms, improving solubility and enabling interactions with metal ions or polar receptors. The hydroxymethyl group in further increases hydrophilicity, making it suitable for intravenous formulations .
Stereochemical Considerations

The (R)-configuration in all listed compounds ensures enantioselective interactions, which are critical for target specificity. For example, NSAIDs like ibuprofen exhibit (S)-isomer selectivity for COX-1/COX-2 inhibition, suggesting the (3R) configuration in the target compound may optimize COX-2 selectivity .

Biological Activity

(3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid, commonly known as a derivative of phenylalanine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an amino group, hydroxyl group, and a methyl-substituted aromatic ring. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C10H13NO3
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1270191-44-0

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and metabolic pathways. Research indicates that this compound may influence:

  • Neurotransmitter Modulation : It is believed to enhance the efficacy of neurotransmitters such as serotonin and dopamine, potentially impacting mood regulation and cognitive functions.
  • Antioxidant Properties : The hydroxyl group in its structure may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.
  • Metabolic Effects : Studies suggest that it plays a role in amino acid metabolism, which could have implications for metabolic disorders.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow it to enhance drug specificity and efficacy, particularly in compounds designed to modulate neurotransmitter activity .

Biochemical Research

This compound is utilized in studies focused on amino acid metabolism. It provides insights into metabolic pathways that could lead to therapeutic targets for conditions such as obesity and diabetes .

Protein Engineering

As a building block for designing novel peptides and proteins, this compound enables the creation of tailored biomolecules for specific applications in biotechnology .

Food Industry

In food science, it is explored as a flavor enhancer or additive, contributing to healthier food products with improved taste profiles .

Cosmetic Formulations

The compound is investigated for potential benefits in skincare products, offering moisturizing and anti-aging properties that appeal to consumers seeking effective beauty solutions .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Study on Neurotransmitter Interaction : A study demonstrated that derivatives of this compound significantly increased serotonin uptake in neuronal cultures, suggesting its potential use in treating mood disorders .
  • Antioxidant Activity Assessment : Research published in biochemical journals indicated that this compound exhibited significant antioxidant properties, reducing oxidative damage in cellular models exposed to stressors such as hydrogen peroxide .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityApplications
This compoundNeurotransmitter modulation, antioxidantPharmaceuticals, food industry
2-HydroxyphenylalanineNeuroprotective effectsNeurological research
4-MethylphenylalanineAntioxidant propertiesBiochemical research

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